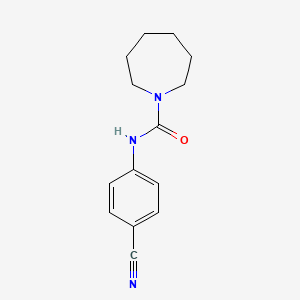

N-(4-cyanophenyl)azepane-1-carboxamide

Description

N-(4-cyanophenyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring linked to a para-cyanophenyl group. The para-cyanophenyl substituent is a critical pharmacophore, influencing electronic properties and binding interactions. Comparative studies highlight the importance of substituent positioning (para vs. meta) and ring size (azepane vs. piperazine, diazepane) in modulating biological activity .

Properties

IUPAC Name |

N-(4-cyanophenyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-11-12-5-7-13(8-6-12)16-14(18)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWHVAKKTHHCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Position and Activity

The position of the cyano group on the phenyl ring significantly impacts inhibitory potency and selectivity. Key findings include:

- Para-substituted analogs: Compound79 (para-substituted benzene) exhibited balanced dual inhibition of RNase H (IC₅₀ = 1.77 µM) and IN (IC₅₀ = 1.18 µM), with a low IC₅₀RNase H/IC₅₀IN ratio (1.5), indicating non-selective activity .

- Meta-substituted analogs: Compounds81 and82 (meta-cyanophenyl and meta-pyrimidyl) demonstrated enhanced selectivity for RNase H over IN compared to para-substituted compound83 .

- 4-Cyanophenyl vs. 3-cyanophenyl: Replacing the para-cyano group with a meta-cyano group (compound80) reduced dual inhibitory activity, underscoring the para position’s superiority in maintaining balanced enzyme targeting .

Table 1: Substituent Effects on HIV-1 Enzyme Inhibition

| Compound | Substituent | IC₅₀ RNase H (µM) | IC₅₀ IN (µM) | Selectivity Ratio (RNase H/IN) |

|---|---|---|---|---|

| 79 | Para-substituted | 1.77 | 1.18 | 1.5 |

| 80 | 3-cyanophenyl | Reduced activity | Reduced | N/A |

| 81 | 5-pyrimidyl (meta) | Higher selectivity | Lower | >2 |

| 82 | 3-cyanophenyl (meta) | Higher selectivity | Lower | >2 |

Ring Structure and Conformational Impact

The azepane ring (7-membered) distinguishes N-(4-cyanophenyl)azepane-1-carboxamide from analogs with smaller or heteroatom-containing rings:

- Piperazine analogs : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () adopts a chair conformation, with bond lengths comparable to azepane derivatives. Piperazine’s dual nitrogen atoms may enhance hydrogen bonding but reduce ring flexibility compared to azepane .

- Diazepane analogs : N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride () incorporates a 7-membered diazepane ring with two nitrogen atoms. The hydrochloride salt improves solubility (MW = 290.19), whereas the neutral azepane analog may exhibit different pharmacokinetics .

- Cyclopentane analogs: N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide () features a rigid 5-membered cyclopentane core, contrasting with azepane’s conformational flexibility. The methoxy group’s electron-donating effects differ from the cyano group’s electron-withdrawing nature .

Table 2: Structural and Physicochemical Comparisons

| Compound | Core Structure | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|---|

| This compound | Azepane (7) | 4-cyanophenyl | ~263.3* | Flexible, neutral |

| N-(4-Chlorophenyl)piperazine-1-carboxamide | Piperazine (6) | 4-chlorophenyl | 279.76 | Chair conformation, dual N |

| N-(4-Chlorophenyl)diazepane-1-carboxamide HCl | Diazepane (7) | 4-chlorophenyl | 290.19 | Salt form, enhanced solubility |

| N-(4-Methoxyphenyl)cyclopentanecarboxamide | Cyclopentane (5) | 4-methoxyphenyl | 295.38 | Rigid core, electron-donating |

*Estimated based on C₁₃H₁₅N₃O.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.